![molecular formula C11H16BrNZn B14888037 3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
3-[(Diethylamino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Diethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Diethylamino)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Dissolve 3-[(Diethylamino)methyl]bromobenzene in THF.
- Add zinc powder to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the mixture to remove any unreacted zinc.
- The resulting solution contains this compound in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using larger reactors and more controlled conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
3-[(Diethylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc bromide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Substitution Reactions: The major products are substituted benzene derivatives.
Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
科学的研究の応用
3-[(Diethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(Diethylamino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. The zinc atom acts as a Lewis acid, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison
3-[(Diethylamino)methyl]phenylzinc bromide is unique due to the presence of the diethylamino group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different reactivity profiles and selectivity, making it suitable for specific synthetic applications.
特性
分子式 |
C11H16BrNZn |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
bromozinc(1+);N-ethyl-N-(phenylmethyl)ethanamine |
InChI |
InChI=1S/C11H16N.BrH.Zn/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-6,8-9H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
BJJBXMQMBFHVSG-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)CC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)

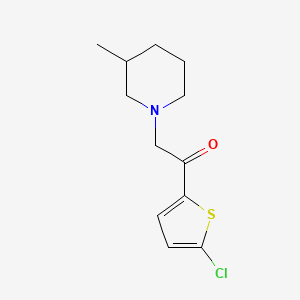

![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
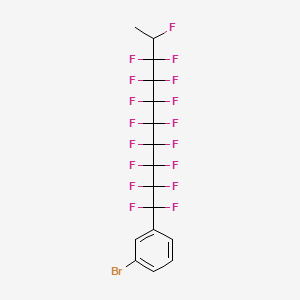
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
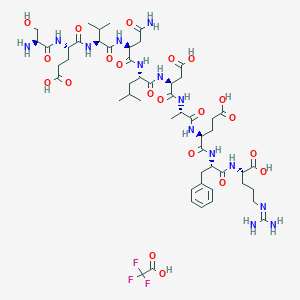
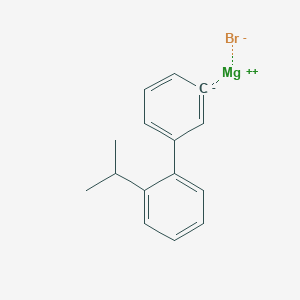
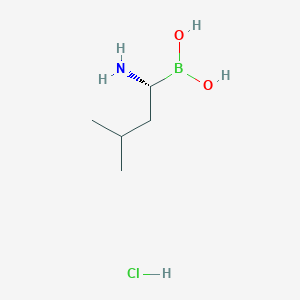
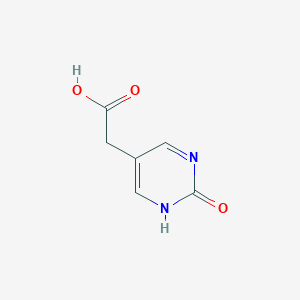
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
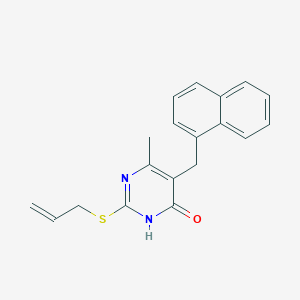
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
